molecular formula C12H17FN2 B6152367 N-(4-fluorophenyl)-1-methylpiperidin-4-amine CAS No. 36796-54-0

N-(4-fluorophenyl)-1-methylpiperidin-4-amine

Cat. No. B6152367
CAS RN: 36796-54-0
M. Wt: 208.3
InChI Key:
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Description

N-(4-Fluorophenyl)-1-methylpiperidin-4-amine (NMPF) is a synthetic organic compound with a wide range of applications in the field of science. It is a versatile molecule that can be used in a variety of contexts, including as a reagent in chemical synthesis, as a therapeutic agent in medicine, and as a research tool in biochemistry and physiology. This article will discuss the synthesis method of NMPF, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its potential future directions.

Mechanism of Action

Target of Action

The primary target of N-(4-fluorophenyl)-1-methylpiperidin-4-amine is the Succinate Dehydrogenase Inhibitors (SDHIs) . SDHIs are a class of fungicides that are used for plant protection. They play a crucial role in the inhibition of phytopathogenic fungi .

Mode of Action

N-(4-fluorophenyl)-1-methylpiperidin-4-amine interacts with its targets by binding with the ubiquinone-binding region of SDH . This interaction is facilitated by various bonds such as hydrogen bond, carbon hydrogen bond, π-alkyl, amide-π stacking, F–N and F–H interactions . This strong inhibition activity results in significant changes in the structure of mycelia and cell membrane .

Biochemical Pathways

The compound affects the biochemical pathways related to the production of reactive oxygen species and mitochondrial membrane potential . The compound increases both the intracellular reactive oxygen species level and mitochondrial membrane potential .

Pharmacokinetics

Based on the general metabolic pathways of similar compounds, it can be anticipated to involve reactions like hydrolysis, hydroxylation (and further oxidation steps), n- and o-dealkylation and o-methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .

Result of Action

The result of the compound’s action is the inhibition of the growth of phytopathogenic fungi. It has been found to have high activity and broad-spectrum property . Especially, N′-(4-fluorophenyl)picolinohydrazide showed superior inhibition activity on SDH in Alternaria brassicae .

properties

IUPAC Name

N-(4-fluorophenyl)-1-methylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2/c1-15-8-6-12(7-9-15)14-11-4-2-10(13)3-5-11/h2-5,12,14H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWRHBQHLQUOKQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901256279
Record name N-(4-Fluorophenyl)-1-methyl-4-piperidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901256279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-1-methylpiperidin-4-amine

CAS RN

36796-54-0
Record name N-(4-Fluorophenyl)-1-methyl-4-piperidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36796-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Fluorophenyl)-1-methyl-4-piperidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901256279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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